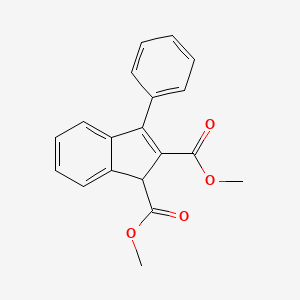
Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate is an organic compound characterized by its unique indene structureIt is known for its stability and the ability to undergo various chemical reactions, making it a valuable compound in synthetic chemistry .
Preparation Methods
The synthesis of Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 3-phenyl-1H-indene-1,2-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate can be compared with other indene derivatives such as:
1H-Indene, 2,3-dimethyl-: This compound has similar structural features but differs in its substitution pattern, affecting its reactivity and applications.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Another similar compound with different substituents, leading to variations in its chemical behavior.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: This derivative has additional methyl groups, influencing its stability and reactivity
Properties
CAS No. |
64362-29-4 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H16O4/c1-22-18(20)16-14-11-7-6-10-13(14)15(17(16)19(21)23-2)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
InChI Key |
IQZAQEVOBHHERU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C(=C1C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















